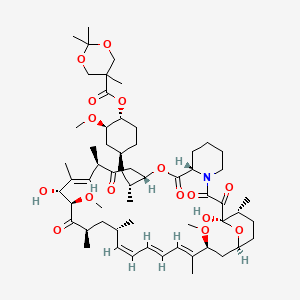![molecular formula C15H20O5 B13401752 1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Artemisia annua. Artemisinin and its derivatives, including dehydroqinghaosu, are well-known for their potent antimalarial properties. Dehydroqinghaosu is particularly notable for its unique chemical structure, which includes an endoperoxide bridge essential for its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dehydroqinghaosu can be synthesized from artemisinin through a series of chemical reactions. One common method involves the reduction of artemisinin to dihydroartemisinin, followed by oxidation to form dehydroqinghaosu. The reaction conditions typically include the use of reducing agents such as sodium borohydride and oxidizing agents like m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of dehydroqinghaosu involves large-scale extraction of artemisinin from Artemisia annua, followed by chemical conversion processes. The extraction process includes solvent extraction and purification steps to isolate artemisinin, which is then chemically modified to produce dehydroqinghaosu .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydroqinghaosu undergoes various chemical reactions, including:
Oxidation: Dehydroqinghaosu can be further oxidized to form other derivatives.
Reduction: It can be reduced back to dihydroartemisinin under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the endoperoxide bridge.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of dehydroqinghaosu.
Reduction Products: Dihydroartemisinin and other reduced forms.
Applications De Recherche Scientifique
Dehydroqinghaosu has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other artemisinin derivatives.
Biology: Studied for its effects on various biological systems, particularly its antimalarial activity.
Medicine: Investigated for its potential therapeutic effects beyond malaria, including anticancer properties.
Industry: Utilized in the production of antimalarial drugs and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of dehydroqinghaosu involves the cleavage of its endoperoxide bridge by iron, producing free radicals. These free radicals cause oxidative stress in the cells of the malaria parasite, leading to its death. The compound primarily targets the iron-rich heme groups within the parasite, disrupting its metabolic processes .
Comparaison Avec Des Composés Similaires
Artemisinin: The parent compound from which dehydroqinghaosu is derived.
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties.
Artesunate: Another derivative of artemisinin used in antimalarial therapy.
Uniqueness: Dehydroqinghaosu is unique due to its specific chemical structure, which includes an endoperoxide bridge crucial for its biological activity. This structure differentiates it from other artemisinin derivatives and contributes to its potent antimalarial effects .
Propriétés
IUPAC Name |
1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZMMCKFUABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
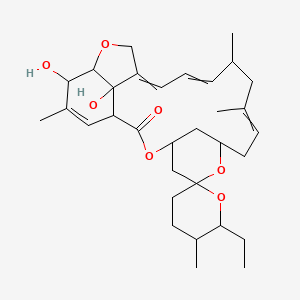
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)

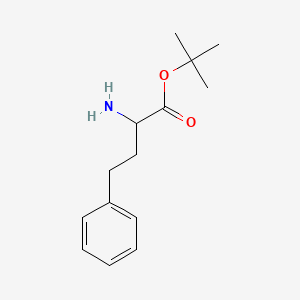
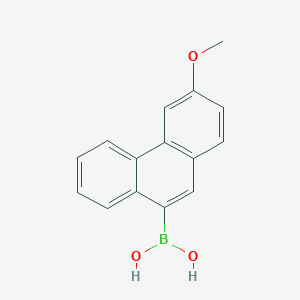
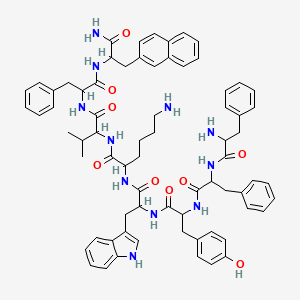
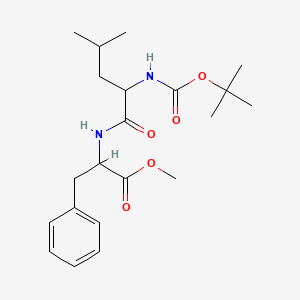

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

![[5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone](/img/structure/B13401748.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
